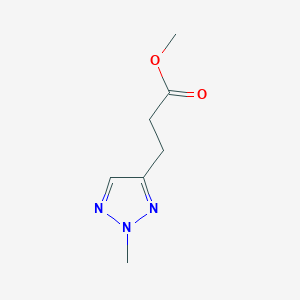
methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate” is a chemical compound with the molecular formula C7H11N3O2. It has a molecular weight of 169.18 . The compound belongs to the class of triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain .
Synthesis Analysis
The synthesis of triazole compounds like “this compound” has been a subject of research. One common method involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd(0)-Cu(I) bimetallic catalysis .Molecular Structure Analysis
Triazole compounds, including “this compound”, contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This unique structure allows them to bind readily in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd(0)-Cu(I) bimetallic catalysis . This reaction is part of the broader field of “click” chemistry, which involves reactions that are wide in scope, proceed with high yield, and generate minimal byproducts .Physical And Chemical Properties Analysis
“this compound” is a compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 . Further physical and chemical properties such as boiling point, melting point, and solubility would require additional experimental data.Mecanismo De Acción
Direcciones Futuras
The synthesis and study of triazole compounds, including “methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate”, continue to be an active area of research due to their broad range of applications in medicine, biochemistry, and materials science . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing triazole-based drugs with improved efficacy and safety profiles .
Propiedades
IUPAC Name |
methyl 3-(2-methyltriazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-8-5-6(9-10)3-4-7(11)12-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIZSLGDOLLIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/no-structure.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2441485.png)


![5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2441491.png)

![2-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methoxybenzamide](/img/structure/B2441498.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)
![2-Methyl-5-(piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441501.png)

![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2441505.png)

